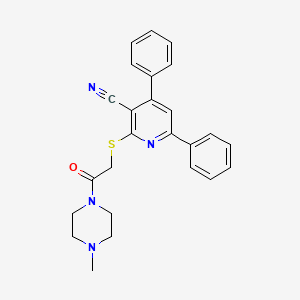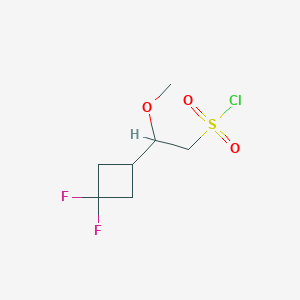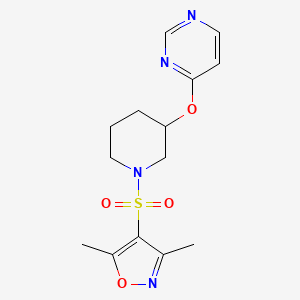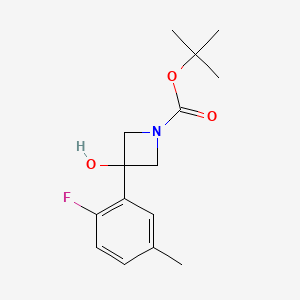![molecular formula C19H20N2OS B2908169 (2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one CAS No. 620542-26-9](/img/structure/B2908169.png)
(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic effects.
科学的研究の応用
Anticancer Activity
Thiazolidin-4-ones, including our compound of interest, exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, such as glioma cells, breast cancer cells, and leukemia cells. These compounds interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
Anticonvulsant Properties
Thiazolidin-4-ones have been explored as potential anticonvulsant agents. Their ability to modulate neuronal excitability and prevent seizures makes them valuable candidates for epilepsy management. Further studies are needed to optimize their efficacy and safety .
Antimicrobial Effects
The compound’s antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species (e.g., Candida albicans), highlights its potential as an antimicrobial agent .
Anti-Inflammatory Properties
Thiazolidin-4-ones possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties make them relevant in conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
Researchers have explored the neuroprotective effects of thiazolidin-4-ones in neurodegenerative diseases. These compounds may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival .
Antioxidant Activity
The presence of sulfur in the thiazolidine ring contributes to its antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage and potentially preventing age-related diseases .
作用機序
Target of Action
Thiazolidin-4-one derivatives have been extensively researched and are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidin-4-one derivatives have been shown to inhibit various enzymes and cell lines, contributing to their diverse therapeutic and pharmaceutical activities .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to interact with various biological targets, affecting multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .
Result of Action
Thiazolidin-4-one derivatives have been shown to exhibit significant anticancer activities, among other biological effects .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves green chemistry approaches, which consider the environmental impact of the synthesis process .
特性
IUPAC Name |
5-benzyl-2-(4-propan-2-ylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13(2)15-8-10-16(11-9-15)20-19-21-18(22)17(23-19)12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONAMSDPPMRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]benzotriazole](/img/structure/B2908088.png)
![2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2908089.png)
![2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide](/img/structure/B2908090.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylethan-1-one](/img/structure/B2908094.png)
![[4-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2908095.png)
![3-(4-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2908097.png)

![4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2908100.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2908102.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2908104.png)

